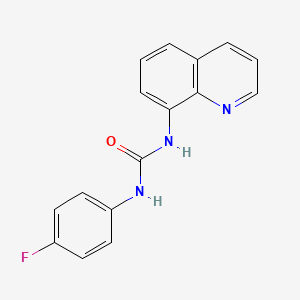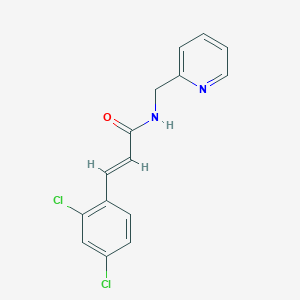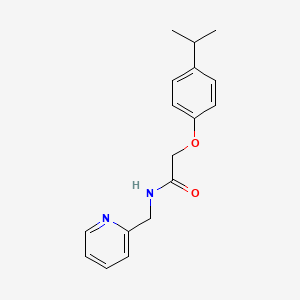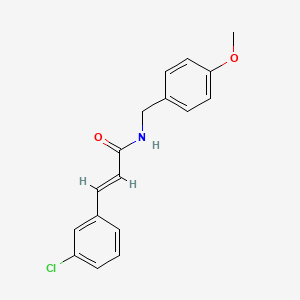
1-(4-Fluorophenyl)-3-quinolin-8-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-quinolin-8-ylurea is a chemical compound that features a urea linkage between a 4-fluorophenyl group and a quinolin-8-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-quinolin-8-ylurea typically involves the reaction of 4-fluoroaniline with quinoline-8-isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process generally involves:
Preparation of Quinoline-8-isocyanate: This can be synthesized from quinoline-8-carboxylic acid through a series of steps involving chlorination and subsequent reaction with phosgene.
Formation of this compound: The quinoline-8-isocyanate is then reacted with 4-fluoroaniline in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-3-quinolin-8-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(4-Fluorophenyl)-3-quinolin-8-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-quinolin-8-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
- 1-(4-Fluorophenyl)-3-quinolin-2-ylurea
- 1-(4-Fluorophenyl)-3-quinolin-4-ylurea
- 1-(4-Fluorophenyl)-3-quinolin-6-ylurea
Comparison: 1-(4-Fluorophenyl)-3-quinolin-8-ylurea is unique due to the position of the quinolinyl group, which can influence its binding affinity and specificity towards molecular targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)19-16(21)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWSAUXKSKHYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5736121.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![4-(4-CHLOROPHENYL)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE](/img/structure/B5736139.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B5736147.png)
![[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)

![7-(4-methylphenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)

![METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE](/img/structure/B5736184.png)

